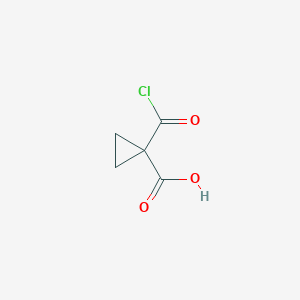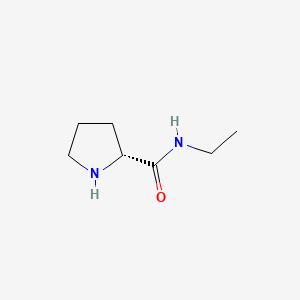
(5-Butyl-2-(N-(tert-butyl)sulfamoyl)thiophen-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Butyl-2-(N-(tert-butyl)sulfamoyl)thiophen-3-yl)boronic acid is an organoboron compound that features a thiophene ring substituted with a butyl group, a tert-butylaminosulfonyl group, and a boronic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the borylation of a thiophene derivative using a boron reagent under palladium-catalyzed conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Butyl-2-(N-(tert-butyl)sulfamoyl)thiophen-3-yl)boronic acid can undergo various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form a corresponding alcohol or ketone.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Common solvents include THF, DMF, and toluene.
Major Products
Coupling Products: Resulting from Suzuki–Miyaura reactions.
Oxidized Products: Such as alcohols or ketones from oxidation reactions.
Substituted Thiophenes: From electrophilic substitution reactions.
Applications De Recherche Scientifique
(5-Butyl-2-(N-(tert-butyl)sulfamoyl)thiophen-3-yl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a reagent in Suzuki–Miyaura coupling reactions to form complex organic molecules.
Material Science:
Medicinal Chemistry: Used in the development of pharmaceutical compounds due to its ability to form stable carbon-carbon bonds.
Mécanisme D'action
The primary mechanism of action for (5-Butyl-2-(N-(tert-butyl)sulfamoyl)thiophen-3-yl)boronic acid in Suzuki–Miyaura coupling involves the transmetalation of the boronic acid group to a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the presence of a base, which helps to activate the boronic acid group.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Another commonly used boronic acid in Suzuki–Miyaura coupling reactions.
2-Thiopheneboronic Acid: A simpler thiophene-based boronic acid.
4-Butylphenylboronic Acid: A boronic acid with a butyl group on a phenyl ring.
Uniqueness
(5-Butyl-2-(N-(tert-butyl)sulfamoyl)thiophen-3-yl)boronic acid is unique due to the presence of both a butyl group and a tert-butylaminosulfonyl group on the thiophene ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent for specific synthetic applications where these functional groups are advantageous.
Propriétés
Numéro CAS |
163520-15-8 |
|---|---|
Formule moléculaire |
C12H22BNO4S2 |
Poids moléculaire |
319.3 g/mol |
Nom IUPAC |
[5-butyl-2-(tert-butylsulfamoyl)thiophen-3-yl]boronic acid |
InChI |
InChI=1S/C12H22BNO4S2/c1-5-6-7-9-8-10(13(15)16)11(19-9)20(17,18)14-12(2,3)4/h8,14-16H,5-7H2,1-4H3 |
Clé InChI |
QRYOHDBVTYRLGU-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(SC(=C1)CCCC)S(=O)(=O)NC(C)(C)C)(O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-2,4-bis(methylthio)imidazo[2,1-f][1,2,4]triazine](/img/structure/B8733392.png)
![Methyl 4-[(4-tert-butylphenyl)carbamoyl]benzoate](/img/structure/B8733395.png)







![methyl N-[(2,4-dimethoxybenzyl)carbamoyl]-L-valinate](/img/structure/B8733458.png)
![4-(6-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)morpholine](/img/structure/B8733470.png)

